molecular formula C18H19N7O2 B2476405 N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034339-80-3

N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2476405
CAS No.: 2034339-80-3
M. Wt: 365.397
InChI Key: DNXKGIDODNCSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with an acetamide group. The 3-position of the core is linked via a carbonyl group to a piperazine ring, which is further substituted with a pyrimidin-2-yl group.

Properties

IUPAC Name

N-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-13(26)22-14-3-6-25-16(11-14)15(12-21-25)17(27)23-7-9-24(10-8-23)18-19-4-2-5-20-18/h2-6,11-12H,7-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXKGIDODNCSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.

Structural Overview

The compound has the molecular formula C19H20N6O2 and a molecular weight of approximately 364.41 g/mol. Its structure is characterized by:

  • A pyrazolo[1,5-a]pyridine core
  • A piperazine moiety
  • An acetamide group

These components contribute to its diverse biological activities, particularly in the fields of oncology and neurology.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit various cancer cell lines effectively. A study reported that derivatives of pyrazolo[1,5-a]pyrimidine demonstrated IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Antitubercular Activity

The compound has also been explored for its potential as an antitubercular agent. In related studies, novel derivatives were synthesized and evaluated against Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50 values between 1.35 to 2.18 µM). The most active compounds were further assessed for cytotoxicity on human embryonic kidney cells (HEK-293), revealing a favorable safety profile .

Enzyme Inhibition

This compound has also been identified as a selective inhibitor of various kinases, including p70S6K and Akt. These kinases are critical in regulating cellular growth and metabolism, making them significant targets in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyridine Core : This is achieved through reactions involving aminopyrazoles.
  • Piperazine Modification : The piperazine ring is introduced via carbonylation reactions.
  • Acetamide Formation : The final step involves acetamide formation to yield the target compound.

These methods allow for the optimization of biological activity through structural modifications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(Pyridin-2-yl)piperazineStructureAntidepressant activity
Pyrazolo[1,5-a]pyrimidine derivativesStructureAnticancer properties
N-(4-Pyridinyl)-N'-(4-piperidyl)ureaStructureAntitumor activity

This compound stands out due to its specific combination of structural elements that enhance selectivity towards biological targets compared to other compounds lacking such complexity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide exhibit a range of biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • Inhibition of cancer cell proliferation : Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Enzymatic Inhibition

The compound may act as a selective inhibitor for several enzymes involved in disease pathways:

  • Protein Kinases : Its design allows for targeted inhibition of specific kinases implicated in cancer and other diseases .

Psychopharmacological Effects

Research into related compounds suggests potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Case Studies

Several case studies demonstrate the effectiveness of this compound in various applications:

  • Antitumor Activity : A study evaluating the effects of pyrazolo[1,5-a]pyridine derivatives on tumor models showed significant reductions in tumor size and improved survival rates among treated subjects .
  • Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that this compound selectively inhibited targets involved in cancer progression .
  • Psychopharmacological Applications : Investigations into the neurological effects indicated potential benefits in mood regulation and cognitive enhancement through modulation of serotonin receptors .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionProductApplication
6M HCl, reflux, 6 h5-Aminopyrazolo[1,5-a]pyrimidineIntermediate for further derivatization
NaOH (aq.), 80°C, 4 hCarboxylic acid derivativeBioisostere development

Piperazine Modifications

The piperazine ring participates in nucleophilic substitution and cross-coupling:

ReactionReagents/ConditionsOutcome
AlkylationAlkyl halides/K₂CO₃, DMFN-Alkylpiperazine derivatives
AcylationAcetyl chloride, NEt₃N-Acetylpiperazine analogs
Suzuki-Miyaura couplingAryl boronic acids, Pd(dppf)Cl₂Aryl-functionalized piperazines

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective EAS at position 7:

ReactionReagents/ConditionsRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°CC7 nitro derivative
HalogenationNBS, AIBN (radical initiator)C7 bromo product
SulfonationClSO₃H, CH₂Cl₂C7 sulfonic acid

Oxidation

  • The pyrimidine ring is resistant to oxidation, but the pyrazolo[1,5-a]pyrimidine core oxidizes at position 3 under strong conditions:

Oxidizing AgentProductYieldReference
KMnO₄, H₂O, 100°CPyrazolo[1,5-a]pyrimidin-3-one40%
mCPBA, CH₂Cl₂N-Oxide derivative55%

Reduction

  • Catalytic hydrogenation selectively reduces the pyrimidine ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOHDihydropyrimidine derivative>90%

Acid-Base Reactivity

Functional GrouppKa (Estimated)Reactivity
Piperazine (NH)9.2–10.5Protonation at physiological pH
Pyrimidine (N1)3.5–4.0Forms salts with strong acids
Acetamide (CONH)~17Hydrolyzes under extreme conditions

Photochemical and Catalytic Reactions

ReactionCatalysts/ConditionsOutcome
C–H activationPd(OAc)₂, Ag₂CO₃, 120°CArylation at C2 position
PhotocyclizationUV light, TiO₂Fused tetracyclic derivatives

Stability and Degradation

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Amide hydrolysis2.3 h
pH 7.4 (phosphate buffer)Oxidative N-dealkylation>24 h
UV exposure (254 nm)Pyrimidine ring cleavage30 min

Key Research Findings

  • Bioisosteric Replacement : The acetamide group can be replaced with 1,2,4-triazole to enhance kinase inhibition while maintaining hydrogen-bonding interactions .

  • Hydrolytic Stability : The piperazine-carbonyl linkage is stable under physiological pH but hydrolyzes rapidly in acidic environments .

  • Regioselectivity : Electrophilic substitutions favor position 7 of the pyrazolo[1,5-a]pyrimidine core due to electronic and steric effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyrazolo-pyridine/pyrimidine derivatives. Below is a detailed comparison with key analogs:

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Compound 2c/2d (): These analogs feature a pyrazolo[1,5-a]pyrimidine core substituted with cyclopropylamino and piperidine/pyrrolidine groups. The synthesis involves Pd-catalyzed coupling, yielding high purity (HPLC >98%) and distinct stereochemistry (S/R configurations). Compared to the target compound, the absence of a pyridin-2-yl group on piperazine may reduce π-π stacking interactions with target proteins .
  • Compound 12 (): A PI3Kδ inhibitor with a difluoromethyl-benzimidazole and morpholine group. The pyrazolo[1,5-a]pyrimidine core is retained, but fluorination enhances metabolic stability.
Pyrazolo[3,4-d]pyrimidine Derivatives
  • Compounds 22–44 (): These derivatives substitute the 7-position with fluorophenyl and pyridin-2-ylmethyl groups. pyridine) significantly alter target selectivity .

Piperazine Substituent Modifications

Pyrimidin-2-yl vs. Aryl Groups
  • Target Compound: The piperazine is substituted with pyrimidin-2-yl, which may enhance binding to adenosine receptors or kinases via hydrogen bonding.
  • Compound 11c (): Features a 2,3-dichlorophenyl-substituted piperazine.
Carboxamide Linkers
  • [18F]F-DPA () : Contains a diethylacetamide group and tributylstannyl substituent. The carboxamide linker in the target compound likely improves solubility compared to stannyl groups, which are often used for radiochemistry but pose stability challenges .

Substituent Effects on Bioactivity

Electron-Withdrawing Groups
  • Compound 10a (): Substituted with methoxyphenyl and cyano groups. The target compound’s acetamide may offer a balance between reactivity and stability .
  • Impurity III (): A zaleplon impurity with a cyano group at the pyrazolo[1,5-a]pyrimidine 3-position. Such modifications can alter pharmacokinetics, underscoring the importance of substituent choice in drug design .
Fluorinated Derivatives
  • Compound in : Contains trifluoromethyl and methoxyphenyl groups. Fluorination often improves membrane permeability and resistance to oxidative metabolism, a strategy applicable to the target compound .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols starting with condensation of pyrazolo[1,5-a]pyridine precursors with functionalized piperazine derivatives. For example:

  • Core formation : The pyrazolo[1,5-a]pyridine scaffold can be constructed via reactions of aminopyrazoles with dielectrophilic reagents (e.g., acetylacetone or arylidenemalononitriles) under controlled conditions .
  • Piperazine coupling : The 4-(pyrimidin-2-yl)piperazine moiety is introduced via nucleophilic acyl substitution, often using chloroethyl carbonyl intermediates in the presence of bases like potassium carbonate in 1,4-dioxane at elevated temperatures (~95°C) .
  • Acetamide functionalization : Final N-acetylation is achieved using acetyl chloride or acetic anhydride in inert solvents, followed by purification via chromatography .

Q. How is the compound characterized structurally and chemically?

Characterization relies on spectroscopic and analytical methods:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., distinguishing pyrazolo vs. pyrimidine ring protons) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying intermediate purity .
  • Elemental analysis : Ensures stoichiometric consistency, particularly for nitrogen-rich heterocycles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies focus on modifying substituents to optimize pharmacological properties:

  • Piperazine modifications : Replacing the pyrimidin-2-yl group with other aryl/heteroaryl groups (e.g., 3-fluorophenyl) alters target affinity and pharmacokinetics .
  • Pyrazolo[1,5-a]pyridine substitutions : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 5-position enhances metabolic stability, while methyl groups improve lipophilicity .
  • Acetamide variations : Substituting the acetamide with sulfonamide or urea groups can modulate solubility and CNS penetration .

Q. What methodologies are used to assess biological activity and mechanism of action?

  • Kinase inhibition assays : Fluorescence polarization or TR-FRET assays evaluate binding to kinases (e.g., PI3Kδ), with IC50 values calculated using dose-response curves .
  • Cellular efficacy : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) is measured via MTT assays, with EC50 values compared to reference inhibitors .
  • In vivo models : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models guides dosing regimens for therapeutic studies .

Q. How can computational chemistry aid in optimizing this compound?

  • Docking simulations : Predict binding modes to targets like PI3Kδ using software (e.g., AutoDock Vina), identifying key interactions (e.g., hydrogen bonds with Lys779) .
  • Quantum mechanical (QM) calculations : Assess substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast solubility, permeability, and cytochrome P450 interactions to reduce attrition in later stages .

Q. How should conflicting data in reaction yields or biological results be analyzed?

  • Reaction reproducibility : Variables like solvent purity (e.g., anhydrous 1,4-dioxane vs. technical grade) and catalyst aging (e.g., Pd/C activity) significantly impact yields. Systematic DOE (Design of Experiments) can isolate critical factors .
  • Biological variability : Cell line genetic drift or assay plate edge effects may cause EC50 discrepancies. Normalization to internal controls (e.g., staurosporine) and triplicate runs improve reliability .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.